molecular formula C19H18N2O3S2 B2444796 (6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone CAS No. 338960-52-4

(6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone

Cat. No.: B2444796
CAS No.: 338960-52-4
M. Wt: 386.48
InChI Key: XECYPVPAJSWUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl sulfanyl group and a phenyl sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone typically involves multi-step organic reactions. One common route includes the formation of the pyrimidine ring followed by the introduction of the methoxyphenyl sulfanyl and phenyl sulfone groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxyphenyl sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or further oxidized sulfones, while reduction can produce sulfides or other reduced forms.

Scientific Research Applications

(6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with methoxyphenyl sulfanyl and phenyl sulfone groups makes it a versatile compound with diverse applications in research and industry.

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-6-(4-methoxyphenyl)sulfanyl-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-14-20-15(13-26(22,23)18-6-4-3-5-7-18)12-19(21-14)25-17-10-8-16(24-2)9-11-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECYPVPAJSWUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SC2=CC=C(C=C2)OC)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.